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Quantitative Data Summary

The table below consolidates the core findings on OptoDArG behavior from the research [1]:

Aspect Description/Value Context & Significance

General cis-trans
Thermal Relaxation

"Essentially slow in the lipid bilayer
environment"

Observed in pure lipid membranes
(GUVs); baseline behavior without

protein interaction.

cis OptoDArG-
induced TRPC
Activity

"Exponential decay" upon UV-OFF Measured as current deactivation in

transfected HEK293 cells; indicates
ligand-channel interaction.

TRPC Isoform
Dependence

TRPC3/6/7 activity decay shows
"striking isoform-dependent"

kinetics

Mutation studies confirm L2 lipid
coordination site specificity; suggests

structural basis for selectivity.

PhoDAG-1 Stability cis PhoDAG-1-activated currents

"remained stable" upon UV-OFF

Contrasting behavior highlights different

chemical interactions despite similar
photochromic structure.

Detailed Experimental Methodology
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For researchers looking to replicate or understand the experimental setup, here are the key methodologies

cited in the study [1]:

DNA Constructs & Reagents: The study used cloned human TRPC3, TRPC6, and TRPC7 genes in
fluorescent protein vectors (peYFP-C1, peCFP-C1). Key reagents were PhoDAG-1 and OptoDArG
(20 µM) applied during experiments.
Cell Culture & Transfection: HEK293 cells were cultured and transiently transfected with the TRPC

plasmid DNA using a polyjet reagent.
Electrophysiology: The core measurements were made using the whole-cell patch-clamp
technique.

Voltage-clamp extracellular solution: 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM

MgCl2, 2 mM CaCl2 (pH 7.4 with NaOH).
Pipette solution: 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM

MgCl2, 3 mM EGTA (pH 7.3 with CsOH).
Photopharmacological protocol: Transfected cells, identified by fluorescence, were

illuminated with UV (365 nm) or blue (430 nm) light or kept in the dark to switch OptoDArG
conformation while measuring currents.

Giant Unilamellar Vesicle (GUV) Preparation: GUVs were formed via electroformation from pure
POPC or a POPC mixture containing 2 mol % opto-lipid (OptoDArG or PhoDAG-1) to study

isomerization in a membrane environment.

Experimental Workflow & Proposed Mechanism

The following diagrams, created using Graphviz, illustrate the core experimental workflow and the key

proposed mechanism from the research.
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OptoDArG Experimental Workflow
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Experimental workflow for studying OptoDArG-induced TRPC currents.
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Proposed Mechanism of cis OptoDArG-TRPC Interaction
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Proposed mechanism where TRPC binding promotes cis-to-trans relaxation.

Key Interpretation of Findings

The core discovery of this research is that the thermal relaxation of cis-OptoDArG—its return to the trans

state—is not a fixed property but is accelerated by its interaction with the TRPC channel's L2 lipid

coordination site [1]. This finding has two major implications:

A Novel Analytical Tool: The rate of current deactivation (kinetics) in the dark provides a dynamic

readout of the ligand-protein interaction. Differences in these kinetics between TRPC isoforms or in
mutated channels offer a way to map and understand the lipid-binding pocket.

A Path to Selective Intervention: The isoform-dependent decay kinetics suggest that light could be
used to activate OptoDArG, which would then selectively inactivate at different rates for different

TRPC channels. This principle could be exploited to design highly specific photopharmacological
drugs that target only one subtype of channel in a specific tissue [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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